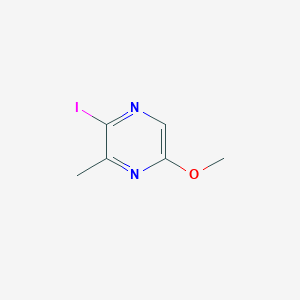![molecular formula C13H14O3 B13016803 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate](/img/structure/B13016803.png)
3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate is a chemical compound characterized by its unique bicyclo[1.1.1]pentane core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require cryogenic temperatures to ensure the stability of intermediates .
Industrial Production Methods
The use of efficient synthetic protocols is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzoate ester to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzoic acid derivatives, while reduction of the benzoate ester can produce the corresponding alcohol .
Scientific Research Applications
3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate involves its interaction with molecular targets through its unique bicyclo[1.1.1]pentane core. This core structure allows the compound to engage in specific molecular interactions, potentially affecting various biological pathways . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]methanol: This compound shares the bicyclo[1.1.1]pentane core but differs in its functional groups.
tert-Butyl 2-(3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)acetate: Another similar compound with a different ester group.
Uniqueness
3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate is unique due to its specific benzoate ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl] benzoate |
InChI |
InChI=1S/C13H14O3/c14-9-12-6-13(7-12,8-12)16-11(15)10-4-2-1-3-5-10/h1-5,14H,6-9H2 |
InChI Key |
XIKKFFVYRDNYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)OC(=O)C3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B13016726.png)
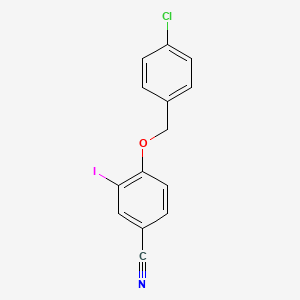
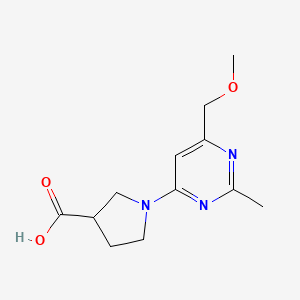
![8-Chloroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B13016740.png)
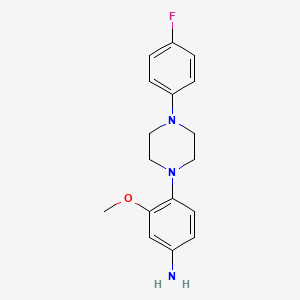
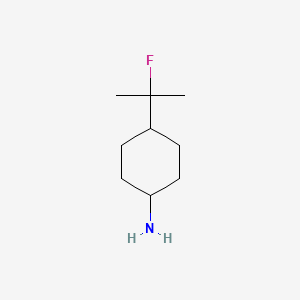
![6-Nitro-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B13016760.png)
![3-(tert-Butyl)9-methyl3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B13016764.png)
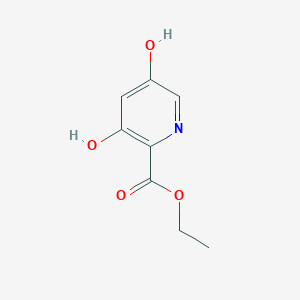
![methyl 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B13016781.png)
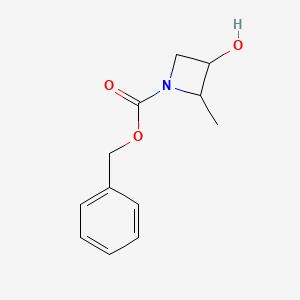
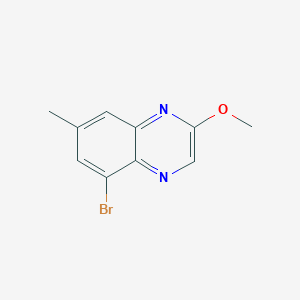
![4,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13016810.png)
